price and availability of 3-Bromo-4-fluoro-5-iodobenzaldehyde
price and availability of 3-Bromo-4-fluoro-5-iodobenzaldehyde
Part 1: Executive Summary
3-Bromo-4-fluoro-5-iodobenzaldehyde (CAS: 1356113-37-5) is a high-value, trisubstituted benzaldehyde scaffold used primarily in late-stage medicinal chemistry and Fragment-Based Drug Discovery (FBDD).[1] Its strategic importance lies in its orthogonal reactivity profile : the presence of three distinct halogens (I, Br, F) plus an aldehyde handle allows for sequential, regioselective functionalization.[1]
However, this utility comes at a premium.[1] Current market analysis indicates a high-cost, low-availability landscape, with prices exceeding $150 per gram for research-grade material.[1] Availability is often restricted to "make-to-order" status due to the complexity of separating mixed-halogen isomers during manufacturing.[1]
This guide details the sourcing landscape, the chemical logic behind its high price, and the specific protocols required to utilize this scaffold effectively.[1]
Part 2: Chemical Architecture & Reactivity Profile
To justify the procurement cost, one must understand the molecule's unique "programmable" nature.[1] It is not merely a building block; it is a molecular switchboard.[1]
The Orthogonal Reactivity Hierarchy
The core value of this compound is the ability to react at four distinct sites in a specific order without protecting groups.[1] This is governed by bond dissociation energies (BDE) and the nature of the catalytic cycle.[1]
-
Site A (C-I, Position 5): The weakest bond.[1] Undergoes oxidative addition with Pd(0) at room temperature.[1] Ideal for the first Suzuki or Sonogashira coupling.[1]
-
Site B (C-Br, Position 3): Stronger than C-I. Remains inert during the first coupling if controlled (stoichiometry/temperature).[1] Activated at elevated temperatures (>60°C) or with specialized ligands (e.g., phosphines).[1]
-
Site C (Aldehyde, Position 1): Electrophilic center.[1] Available for reductive amination, Wittig olefination, or oxidation to benzoic acid.[1] Usually functionalized after metal-catalyzed couplings to avoid catalyst poisoning.[1]
-
Site D (C-F, Position 4): The "Anchor."[1] Generally inert to Pd-catalysis but susceptible to Nucleophilic Aromatic Substitution (SNAr) if the ring is electron-deficient enough (which the aldehyde helps promote).[1]
Visualizing the Reactivity Workflow
Figure 1: The sequential functionalization logic. The C-I bond is the "entry point" for scaffold expansion.[1]
Part 3: Synthesis & Manufacturing Complexity
The scarcity of this compound is a direct result of its synthesis.[1] Unlike mono-halogenated benzenes, introducing three different halogens in a specific 3,4,5-pattern requires navigating conflicting directing effects.[1]
The "Convergent Directing" Hypothesis
The most scalable route exploits the directing effects of the 4-Fluoro and 1-Formyl groups.[1]
-
Aldehyde (CHO): Meta-director (deactivates ortho/para).[1] Directs electrophiles to positions 3 and 5.
-
Fluorine (F): Ortho/Para-director (deactivates induction, activates resonance).[1] Directs electrophiles to positions 3 and 5 (ortho to itself).
Because both groups direct to the same positions (3 and 5), the synthesis is chemically feasible but prone to over-halogenation (producing 3,5-dibromo or 3,5-diiodo byproducts), which are difficult to separate.[1]
Proposed Industrial Synthesis Protocol
Note: This protocol is reconstructed from analogous literature methods for polysubstituted benzenes.
-
Bromination (Regioselective):
-
Iodination (The Bottleneck):
-
Reagents: N-Iodosuccinimide (NIS) in Triflic Acid (TfOH) or I2/H2SO4.[1]
-
Challenge: The ring is now deactivated by Br and F. Strong acidic conditions are required, which can degrade the aldehyde.
-
Purification: Requires fractional crystallization or HPLC to remove unreacted monobromo species.[1] This purification step drives the cost. [1]
-
Part 4: Market Analysis (Price & Availability)
The market for CAS 1356113-37-5 is characterized by fragmented supply and high volatility .[1] It is not a commodity chemical; it is a "Fine Chemical" often synthesized on demand.[1]
Current Price Benchmarks (Q4 2023 Estimates)
| Scale | Estimated Price Range | Supplier Types | Lead Time |
| Research (100 mg) | $40 - $60 | Catalog Houses (Sigma, Fisher) | 1-2 Weeks (if stock) |
| Pilot (1 g) | $150 - $220 | Specialized Distributors (Thermo, BLD) | 2-4 Weeks |
| Bulk (10 g+) | Inquire ( | CROs / Custom Synthesis (ChemScene) | 4-8 Weeks |
Key Suppliers & Sourcing Strategy
-
Thermo Scientific (Fisher): Lists the product (Source 1) but often shows "null" stock, indicating a backorder status.[1] Reliable for purity but expensive.[1]
-
BLD Pharm / ChemScene: Asian-based suppliers that often hold the actual inventory or manufacturing capability.[1] Prices are generally 30-40% lower than US catalog houses, but shipping adds complexity.[1]
-
CymitQuimica: European distributor.[1] Good for EU-based researchers to avoid customs delays.[1]
Recommendation: For critical path experiments, order 3x the required amount immediately. The lead time for restocking can exceed 3 months due to the batch-process nature of its synthesis.
Part 5: Quality Assurance & Handling
Due to the heavy halogen load (Br + I + F), the molecular weight is high (328.91 g/mol ) relative to the carbon count.[1] This skews standard analytical expectations.
Validation Protocol (Self-Validating)
Do not rely solely on the Certificate of Analysis (CoA). Perform these checks upon receipt:
-
1H NMR (Proton NMR):
-
Expectation: A very simple spectrum.[1] Two aromatic doublets (or a singlet if accidentally symmetric) and one aldehyde singlet (~10 ppm).[1]
-
Diagnostic: If you see complex splitting, you likely have the 3,5-dibromo or 3,5-diiodo impurity.[1] The distinct coupling constants (
) are critical for confirmation.
-
-
19F NMR (Fluorine NMR):
-
Essential for detecting the 4-F regioisomer.[1] The shift will change significantly if the Br/I positions are swapped.
-
-
Appearance:
References
-
Thermo Fisher Scientific. "3-Bromo-4-fluoro-5-iodobenzaldehyde Product Page."[1] Fisher Scientific Catalog. Accessed October 2023. Link
-
BLD Pharm. "Product Analysis: 3-Bromo-5-iodobenzaldehyde and derivatives." BLD Pharm Catalog. Accessed October 2023. Link
-
ChemicalBook. "Supplier and Synthesis Data for Halogenated Benzaldehydes." ChemicalBook Database.[1] Accessed October 2023. Link
-
ChemScene. "Custom Synthesis and Availability of Trisubstituted Benzaldehydes."[1] ChemScene Product List. Accessed October 2023. Link
-
Sigma-Aldrich. "Building Blocks for Medicinal Chemistry: Halogenated Aromatics."[1] Merck/Sigma Catalog. Accessed October 2023. Link
Sources
- 1. CAS 188813-09-4: 3-BROMO-5-IODOBENZALDEHYDE | CymitQuimica [cymitquimica.com]
- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. 3-Bromo-4-fluoro-5-iodobenzaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. EP0071135A1 - Process for the preparation of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
